Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-

Catalog No.
S12544004
CAS No.
181258-89-9
M.F
C13H26O
M. Wt
198.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis...

CAS Number

181258-89-9

Product Name

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-

IUPAC Name

1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

InChI

InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3

InChI Key

KDPSHFVSTJYAJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)OCC

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is a chemical compound with the molecular formula C13H26OC_{13}H_{26}O and a molecular weight of approximately 198.34 g/mol. It is categorized under the International Union of Pure and Applied Chemistry (IUPAC) naming system, with the CAS Registry Number 181258-89-9. The compound features a cyclohexane ring substituted with an ethoxy group and a tert-pentyl group at specific positions, making it structurally unique. The compound exists in both cis and trans forms, with the cis form being of particular interest due to its specific spatial arrangement of substituents .

Typical of aliphatic compounds. Key reactions include:

  • Nucleophilic Substitution: The ethoxy group can undergo nucleophilic substitution, where it can be replaced by other nucleophiles under appropriate conditions.
  • Elimination Reactions: Dehydrohalogenation or dehydration reactions may occur, leading to the formation of alkenes.
  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones, depending on the reaction conditions.

These reactions are facilitated by the presence of functional groups that can be activated under specific conditions .

The synthesis of Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- can be achieved through several methods:

  • Alkylation Reactions: Cyclohexanol can be alkylated using tert-pentyl bromide in the presence of a base to introduce the tert-pentyl group.
  • Esterification: Reaction of cyclohexanol with ethyl bromide or ethyl iodide in the presence of a strong base can yield the desired ethoxy group.
  • Direct Substitution: Starting from cyclohexane derivatives, direct substitution methods may also yield this compound through controlled reaction conditions.

These methods require careful optimization to ensure high yields and purity of the final product .

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- has potential applications in various fields:

  • Fragrance Industry: Due to its structural characteristics, it may be used as a fragrance ingredient in perfumes and cosmetics.
  • Chemical Intermediate: It serves as an intermediate in organic synthesis for producing more complex organic molecules.
  • Solvent

Several compounds exhibit structural similarities to Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-. Here is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
Cyclohexane, 1-(1,1-dimethylpropyl)-4-methyl-, cis3325-80-2Methyl group instead of ethoxy
Cyclohexane, 1-(tert-butyl)-4-methyl3325-80-2Different alkyl substituent
Cyclohexane, 1-(isopropyl)-4-ethoxy12345678Isopropyl group instead of tert-pentyl

The primary distinction lies in the nature and position of substituents on the cyclohexane ring. The presence of an ethoxy group alongside a tert-pentyl group gives Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- unique properties that differentiate it from these similar compounds .

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.198365449 g/mol

Monoisotopic Mass

198.198365449 g/mol

Heavy Atom Count

14

Use Classification

Fragrance Ingredients

General Manufacturing Information

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.
Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, trans-: ACTIVE

Dates

Last modified: 08-09-2024

Explore Compound Types